Esculentoside A

Description

Properties

IUPAC Name |

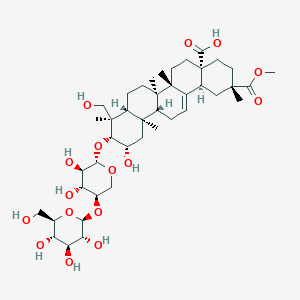

(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)58-33-30(49)28(47)24(18-55-33)57-34-31(50)29(48)27(46)23(17-43)56-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21-,22-,23+,24+,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXKPCHQLHYTHY-OWRBLJEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317090 | |

| Record name | Esculentoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65497-07-6 | |

| Record name | Esculentoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65497-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculentoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Esculentoside A: A Technical Guide to Its Primary Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Esculentoside A (EsA), a triterpenoid saponin of significant interest for its therapeutic potential. The guide details its primary natural sources, quantitative distribution, established protocols for its extraction and analysis, and its mechanism of action related to key signaling pathways.

Primary Natural Sources of this compound

This compound is a specialized metabolite predominantly found within plants of the Phytolacca genus. The primary species recognized as significant sources of this compound are:

-

Phytolacca acinosa (Indian Pokeweed): Often referred to as Phytolacca esculenta, the roots of this plant are a major and frequently cited source of this compound.[1][2] The plant is a perennial herb native to East Asia and is used in traditional Chinese medicine.[2][3]

-

Phytolacca americana (American Pokeweed): This species, native to eastern North America, is also a well-documented source of this compound.[4][5] The entire plant is toxic, with the roots containing the highest concentration of triterpenoid saponins.[6][7]

While other related compounds (esculentosides B, H, T, etc.) are also present in these plants, EsA is a key saponin noted for its potent biological activities.[2][4] The concentration of these saponins can vary based on geographical location and environmental conditions.[8]

Quantitative Analysis of this compound

The distribution of this compound is not uniform throughout the plant. The highest concentrations are consistently found in the root tissues. A quantitative analysis using High-Performance Liquid Chromatography (HPLC) on Phytolacca americana has provided specific content percentages.

| Plant Species | Plant Part | This compound Content (% w/w) |

| Phytolacca americana | Root | 0.77% |

| Phytolacca americana | Stem | 0.37% |

| Phytolacca americana | Leaf | Not Detected |

| Data sourced from a study on the tissue distribution of this compound in P. americana.[7] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from its primary plant sources.

Extraction and Isolation Protocol

This protocol is a composite method based on established procedures for isolating triterpenoid saponins from Phytolacca species.[3][6]

Objective: To extract and isolate pure this compound from dried root powder of Phytolacca acinosa or Phytolacca americana.

Materials:

-

Dried, powdered root material

-

Solvents: 75% Ethanol, Petroleum Ether, Acetone, Methanol

-

Macroporous adsorption resin column (e.g., D101)

-

Silica gel for column chromatography (200-300 mesh)

-

Thin-Layer Chromatography (TLC) plates (Silica gel GF254)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Defatting (Optional but Recommended):

-

Macerate 1 kg of dried root powder with petroleum ether at room temperature for 24 hours to remove lipids.

-

Filter the mixture and discard the petroleum ether. Allow the powder to air-dry completely.

-

-

Ethanol Extraction:

-

Reflux the defatted root powder with 10 L of 75% ethanol for 2 hours.

-

Filter the extract while hot and collect the filtrate.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the three filtrates.

-

-

Concentration:

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at 60°C to obtain a thick syrup.

-

-

Macroporous Resin Chromatography (Crude Fractionation):

-

Dissolve the concentrated syrup in a minimal amount of water and apply it to a pre-equilibrated macroporous resin column.

-

Wash the column sequentially with deionized water to remove sugars and other polar impurities.

-

Elute the saponin fraction with 70% ethanol.

-

Collect the 70% ethanol eluate and concentrate it to dryness under reduced pressure to yield the total saponin extract.

-

-

Silica Gel Column Chromatography (Purification):

-

Dissolve the total saponin extract in a small amount of methanol and adsorb it onto a small amount of silica gel.

-

After drying, load the adsorbed sample onto a silica gel column packed with a suitable solvent system (e.g., chloroform-methanol-water gradient).

-

Elute the column with the solvent gradient, starting with a higher ratio of chloroform and gradually increasing the polarity by adding more methanol and water.

-

Collect fractions and monitor them by TLC, using a chloroform-methanol-water (e.g., 7:3:0.5) mobile phase and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

-

-

Final Purification:

-

Combine fractions containing the pure compound (as determined by TLC comparison with an EsA standard).

-

Concentrate the combined fractions to dryness. The resulting pure compound can be further recrystallized or freeze-dried.

-

HPLC Quantification Protocol

Objective: To quantify the amount of this compound in a prepared extract.

Instrumentation and Conditions:

-

HPLC System: With a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

-

Gradient Program: A typical gradient might be: 0-20 min, 30-50% A; 20-30 min, 50-70% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation:

-

Accurately weigh pure this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.025 mg/mL).

-

-

Sample Preparation:

-

Accurately weigh the dried plant extract (e.g., 10 mg) and dissolve it in a known volume of methanol (e.g., 10 mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Biological Pathways and Mechanisms of Action

Biosynthesis of this compound

This compound is an oleanane-type triterpenoid saponin. Its biosynthesis follows the isoprenoid pathway. While the specific enzymes for every step in Phytolacca have not been fully elucidated, the general pathway is well-understood.[9] It begins with the cyclization of 2,3-oxidosqualene into the β-amyrin backbone, which is then elaborately modified through a series of oxidation and glycosylation steps to yield the final molecule.[10]

References

- 1. [Triterpenoid saponins from roots of Phytolacca acinosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Traditional uses, botanical description, phytochemistry, and pharmacological activities of Phytolacca acinosa: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. plu.mx [plu.mx]

- 6. lnppswu.com [lnppswu.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Esculentoside A: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esculentoside A, a triterpenoid saponin primarily isolated from the roots of Phytolacca esculenta, has emerged as a compound of significant interest in pharmacological research. Its discovery, attributed to the work of Y.H. Yi and colleagues in the late 1980s and early 1990s, has paved the way for extensive investigation into its anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and purification, a summary of its biological activities with quantitative data, and a visualization of the key signaling pathways it modulates.

Discovery and Isolation History

Later work by other researchers explicitly identifies this compound as 3-O-[β-D-glucopyranosyl-(1→4)-β-D-xylopyranosyl] phytolaccagenin and attributes its provision for their studies to Dr. Y.H. Yi of the Second Military Medical University in Shanghai. This strongly suggests that the foundational work on the discovery and structural determination of this compound was conducted by this group.

Early isolation methods likely involved traditional column chromatography techniques. However, more contemporary and efficient methods, such as high-speed countercurrent chromatography (HSCCC), have since been developed, allowing for higher purity and yield.

Experimental Protocols

Extraction of Crude Saponins from Phytolacca esculenta Roots

A common initial step in the isolation of this compound is the preparation of a crude saponin-rich extract from the dried roots of Phytolacca esculenta.

Methodology:

-

Percolation: 400 g of powdered roots of Phytolacca esculenta are percolated with 3.5 L of 70% ethanol.

-

Drying: The resulting extract is dried under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The dried extract is dissolved in 800 mL of water and then extracted six times with 800 mL of ethyl acetate.

-

Final Crude Saponin Extract: The ethyl acetate phases are pooled and evaporated to yield the crude saponin-rich extract, which is then used for further purification.

Purification of this compound using High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a modern and effective technique for the separation and purification of individual saponins from the crude extract.

Methodology:

-

HSCCC System: A TBE-300A HSCCC apparatus (or equivalent) with three multilayer coil separation columns is used.

-

Two-Phase Solvent System: A solvent system composed of chloroform-methanol-water (4:4:2, v/v) is prepared and equilibrated. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

-

Sample Preparation: 150 mg of the crude saponin-rich extract is dissolved in a mixture of the upper and lower phases for injection.

-

Chromatographic Conditions:

-

Mobile Phase Flow Rate: 1.5 mL/min

-

Revolution Speed: 800 rpm

-

-

Detection: An evaporative light scattering detector (ELSD) is used to monitor the effluent and detect the separated compounds.

-

Fraction Collection: Fractions corresponding to the peaks on the chromatogram are collected. The fraction containing this compound is identified by comparison with a standard or through subsequent structural analysis.

-

Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The following tables summarize the quantitative data related to the isolation and biological activity of this compound.

| Parameter | Value | Reference |

| Yield from Crude Extract (HSCCC) | ||

| This compound | 46.3 mg from 150 mg crude extract | |

| Purity (HSCCC) | ||

| This compound | 96.7% |

| Cell Line/Target | IC50 Value | Biological Activity | Reference |

| Colorectal Cancer Cells | 16-24 µM | Antiproliferative | |

| COX-2 Enzyme | 1.25 µM | Anti-inflammatory | [4] |

Structural Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are employed to determine the structure of the aglycone and the types and linkages of the sugar moieties.

Biological Activities and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and anticancer activities. These effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the suppression of pro-inflammatory cytokine production. This is achieved by targeting the NF-κB and MAPK signaling pathways.

Anticancer Activity

The anticancer effects of this compound are linked to its ability to induce cell cycle arrest and apoptosis in cancer cells. It has been shown to halt the proliferation of colorectal cancer cells by inducing G0/G1 cell cycle arrest.

Conclusion

This compound stands out as a promising natural product with well-documented anti-inflammatory and anticancer properties. The historical work on its discovery and isolation has laid the groundwork for modern pharmacological studies. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this potent triterpenoid saponin. Future research should continue to elucidate the full spectrum of its molecular targets and its efficacy in preclinical and clinical settings.

References

Chemical structure and properties of Esculentoside A

An In-depth Technical Guide to Esculentoside A: Chemical Structure, Properties, and Pharmacological Activities

Abstract

This compound (EsA) is a triterpenoid saponin primarily isolated from the roots of Phytolacca esculenta.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and significant pharmacological activities of this compound. Extensive research has demonstrated its potent anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] This guide summarizes key in vitro and in vivo findings, details the underlying mechanisms of action involving critical signaling pathways, and provides methodologies for relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key signaling pathways are visualized using diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a member of the oleanene-type saponin family, which is predominantly found in plants of the Phytolaccaceae family, such as Phytolacca esculenta and Phytolacca americana.[3][4] These natural compounds have garnered significant interest in the scientific community due to their diverse biological activities.[4] this compound, in particular, has been the subject of numerous studies investigating its therapeutic potential in various disease models. Its pharmacological profile is characterized by potent anti-inflammatory and anticancer properties, attributed to its ability to modulate key cellular signaling pathways.[3][6]

Chemical Structure and Physicochemical Properties

This compound is a glycosylated derivative of the sapogenin jaligonic acid or its 30-methyl ester, phytolaccagenin.[3] Its chemical structure consists of a pentacyclic triterpenoid core linked to a disaccharide unit at the C-3 position.[2][3]

Chemical Structure:

-

IUPAC Name: (2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[7]

-

Synonyms: EsA, Phytolaccasaponin E[8]

-

CAS Number: 65497-07-6[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C42H66O16 | [7] |

| Molecular Weight | 826.96 g/mol | [1] |

| Melting Point | >192°C (decomposes) | [8] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |

| Appearance | Pale Yellow Solid | [8] |

| Stability | Hygroscopic | [8] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a broad spectrum of pharmacological activities, primarily centered around its anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various experimental models.[1] It effectively suppresses the production of pro-inflammatory mediators, including:

-

Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-12 (IL-12).[2][9]

-

Other Mediators: Nitric oxide (NO), prostaglandin E2 (PGE2), and cyclooxygenase-2 (COX-2).[9][10]

The anti-inflammatory mechanism of this compound involves the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][9] By blocking the phosphorylation and degradation of IκB-α, this compound prevents the nuclear translocation of the NF-κB p65 subunit, a critical step in the transcription of pro-inflammatory genes.[9]

Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines, including colorectal and breast cancer.[4] Its anticancer effects are mediated through multiple mechanisms:

-

Inhibition of Proliferation and Colony Formation: this compound halts the growth of cancer cells and inhibits their ability to form colonies.[4]

-

Cell Cycle Arrest: It induces G0/G1 phase cell cycle arrest in cancer cells, thereby preventing their progression through the cell cycle.[4]

-

Inhibition of Migration and Invasion: this compound significantly reduces the migratory and invasive capabilities of cancer cells.[4]

-

Induction of Apoptosis: It can trigger programmed cell death in cancer cells.[4]

A key molecular target in its anticancer activity is the IL-6/STAT3 signaling pathway. By blocking this pathway, this compound can suppress the growth of cancer stem cells.[4]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. It has been shown to penetrate the blood-brain barrier and ameliorate cognitive deficits in animal models.[5] Its neuroprotective mechanisms include:

-

Decreasing the generation of amyloid-β (Aβ).[5]

-

Reducing oxidative and endoplasmic reticulum stress.[5]

-

Mitigating neuronal apoptosis.[5]

These effects are mediated, at least in part, through a peroxisome proliferator-activated receptor γ (PPARγ)-dependent mechanism.[5]

Key Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are largely attributed to its modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

This compound inhibits the activation of the NF-κB pathway, a central regulator of inflammation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

IL-6/STAT3 Signaling Pathway

This compound suppresses cancer cell growth by blocking the IL-6/STAT3 signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Esculentosides: Insights into the potential health benefits, mechanisms of action and molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound alleviates cognitive deficits and amyloid pathology through peroxisome proliferator-activated receptor γ-dependent mechanism in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C42H66O16 | CID 11657924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 65497-07-6 [amp.chemicalbook.com]

- 9. This compound exerts anti-inflammatory activity in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of this compound on prostaglandin E2 production from murine peritoneal macrophages and rabbit synovial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Bioavailability and Pharmacokinetics of Esculentoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentoside A (EsA) is a prominent triterpenoid saponin isolated from the roots of plants in the Phytolaccaceae family, such as Phytolacca esculenta and Phytolacca acinosa.[1][2][3][4] As a key bioactive constituent, EsA has garnered significant scientific interest for its wide array of pharmacological activities, including potent anti-inflammatory, anticancer, and immunomodulatory effects.[1][5][6][7] Its therapeutic potential is linked to its ability to modulate critical cellular signaling pathways, such as NF-κB, MAPK, and STAT3.[1][2][8]

Despite its promising bioactivities, the translation of this compound into clinical applications is contingent upon a thorough understanding of its behavior within a biological system. This technical guide provides a detailed examination of the current knowledge on the bioavailability and pharmacokinetics of this compound. It is designed to serve as a comprehensive resource, consolidating quantitative data, detailing experimental methodologies, and visualizing key processes to support further research and development.

Pharmacokinetics of this compound

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). Current research, primarily from preclinical animal models, indicates that this compound exhibits complex pharmacokinetic characteristics, particularly following oral administration.

Oral Absorption and Bioavailability

Studies in beagle dogs after oral administration have shown that this compound is absorbed into the systemic circulation. However, like many saponins, its oral bioavailability is suggested to be low, which may be attributed to factors such as poor membrane permeability and potential degradation in the gastrointestinal tract.[9]

A notable characteristic observed in the pharmacokinetics of EsA and related triterpenoids in rats is the appearance of a double-peak phenomenon in the plasma concentration-time curve.[6] This suggests that the absorption process is not straightforward and may involve mechanisms such as enterohepatic recirculation or variable absorption rates at different sites within the gastrointestinal tract.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs after Oral Administration

| Parameter | Value (Mean ± SD) | Unit |

| Dose | 10 | mg/kg |

| Cmax | 158.3 ± 45.2 | ng/mL |

| Tmax | 2.5 ± 0.8 | h |

| AUC(0-t) | 876.5 ± 210.4 | ng·h/mL |

| AUC(0-∞) | 954.7 ± 235.1 | ng·h/mL |

| T1/2 | 4.1 ± 1.2 | h |

Data derived from a pharmacokinetic study in beagle dogs. Absolute bioavailability data is not currently available in the cited literature, as intravenous administration studies for comparison are required.

Experimental Protocols

Accurate pharmacokinetic data relies on robust and validated experimental and analytical methods. The following sections detail the methodologies employed in key studies investigating this compound.

Pharmacokinetic Study in Beagle Dogs

This protocol outlines the in-vivo experiment conducted to determine the pharmacokinetic profile of EsA following oral administration.

-

Animal Model : Male Beagle dogs (n=6), weighing approximately 10 ± 2 kg.

-

Drug Administration : A single oral dose of 10 mg/kg of this compound was administered to the animals.

-

Sample Collection : Blood samples (approximately 2 mL) were collected from the foreleg vein into heparinized tubes at specific time points pre-dose and post-dose (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours).

-

Sample Processing : Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -20°C until analysis.

Below is a diagram illustrating the workflow of the preclinical pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of this compound in plasma.[10]

-

Sample Preparation :

-

An internal standard (IS), such as ginsenoside Rg1, is added to the plasma sample.

-

Liquid-liquid extraction (LLE) is performed using n-butanol to separate the analyte and IS from plasma components.[10]

-

The organic layer is evaporated, and the residue is reconstituted for injection.

-

-

Chromatographic Conditions :

-

Mass Spectrometric Detection :

-

Method Validation : The method was validated according to FDA guidelines, demonstrating good linearity (r² > 0.997) over a range of 5-500 ng/mL, a lower limit of quantitation (LLOQ) of 5 ng/mL, and acceptable precision and accuracy. The mean extraction recovery was over 75%.[10]

Metabolism and Excretion

Specific studies detailing the metabolic pathways and excretion routes of this compound are limited. However, based on the general behavior of saponins, several processes can be inferred. Saponins often undergo hydrolysis by intestinal microflora, which can cleave sugar moieties and release the aglycone. The parent compound and its metabolites are likely eliminated through multiple routes, including biliary and renal excretion.[11] Further research employing techniques like non-targeted metabolomics is necessary to identify the specific metabolites of EsA and to quantify its excretion in urine and feces.[3]

Mechanisms of Action and Associated Signaling Pathways

This compound exerts its pharmacological effects by intervening in key cellular signaling cascades involved in inflammation and cancer progression.

Anti-Inflammatory Signaling

EsA demonstrates significant anti-inflammatory activity by suppressing the production of pro-inflammatory mediators. It achieves this by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[2][8] Furthermore, EsA has been shown to inhibit the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome, reducing the activation of caspase-1 and the subsequent release of inflammatory cytokines like IL-1β.[2]

The diagram below illustrates the inhibitory effect of this compound on LPS-induced inflammatory pathways.

Anticancer Signaling

In the context of cancer, EsA has been shown to suppress the growth of breast cancer stem cells by inducing apoptosis and attenuating stemness.[1] This effect is mediated through the blockade of the Interleukin-6 (IL-6)/STAT3 signaling pathway. By inhibiting this cascade, EsA prevents the transcription of genes involved in cell proliferation, survival, and invasion.[1] In colorectal cancer cells, EsA was found to induce cell cycle arrest at the G0/G1 phase.[1]

The diagram below depicts the interruption of the IL-6/STAT3 pathway by this compound.

Conclusion and Future Directions

This compound is a pharmacologically active saponin with significant therapeutic promise. The available pharmacokinetic data, primarily from canine models, indicates oral absorption, albeit with a complex profile that may suggest low bioavailability. The development of a robust and validated LC-MS/MS method has enabled the precise quantification of EsA in biological matrices, which is fundamental for further pharmacokinetic investigations.[10]

While its mechanisms of action against inflammatory and cancer-related pathways are becoming clearer, significant gaps in knowledge remain. Future research should focus on:

-

Determining Absolute Bioavailability : Conducting studies with intravenous administration in parallel with oral dosing is crucial to calculate the absolute oral bioavailability of EsA.

-

Metabolite Identification : Comprehensive studies are needed to identify the major metabolites of EsA and understand the role of gut microbiota and hepatic enzymes in its biotransformation.

-

Tissue Distribution : Investigating the distribution of EsA and its metabolites into various tissues will help correlate pharmacokinetic profiles with pharmacodynamic effects at target sites.

-

Bioavailability Enhancement : Given the likely low oral bioavailability, exploring novel drug delivery systems (e.g., nanoparticles, liposomes) could be a viable strategy to improve the therapeutic efficacy of this compound.

A more complete understanding of the ADME properties of this compound will be essential for its rational development as a potential therapeutic agent.

References

- 1. This compound Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exerts anti-inflammatory activity in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrating non-targeted metabolomics and toxicology networks to study the mechanism of this compound-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Esculentosides: Insights into the potential health benefits, mechanisms of action and molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits tumor necrosis factor, interleukin-1, and interleukin-6 production induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. [Mechanism of oral absorption of panaxnotoginseng saponins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of this compound in dog plasma by LC-MS/MS method: application to pre-clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cross-species comparison of the metabolism and excretion of selexipag - PubMed [pubmed.ncbi.nlm.nih.gov]

Esculentoside A: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentoside A (EsA), a triterpenoid saponin isolated from the roots of Phytolacca esculenta, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning EsA's anti-inflammatory effects. It details the compound's multifaceted action on key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. This document summarizes key quantitative data, provides detailed experimental protocols for cited methodologies, and presents visual diagrams of the core signaling pathways to facilitate a comprehensive understanding for researchers in immunology and drug development.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling cascades that are central to the inflammatory response. The primary mechanisms involve the inhibition of pro-inflammatory gene transcription, reduction of inflammatory mediator production, and suppression of inflammasome activation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[5][6][7] In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[5]

This compound has been shown to potently inhibit this pathway. The primary mechanism of EsA is the prevention of IκBα phosphorylation and degradation.[1] By stabilizing the IκBα protein, EsA effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression.[1][8]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[9][10][11] Activation of these kinases through phosphorylation leads to the activation of transcription factors (like AP-1) that, along with NF-κB, drive the expression of inflammatory mediators.[12]

Studies have demonstrated that EsA significantly decreases the phosphorylation levels of p38 and JNK in LPS-stimulated microglial cells and macrophages.[1][13] This attenuation of MAPK activation represents another key mechanism by which EsA suppresses the inflammatory cascade, leading to reduced production of pro-inflammatory cytokines and enzymes.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18 through caspase-1 activation.[14][15][16] Its activation is a two-step process: a "priming" signal (e.g., via TLR4 activation by LPS) leads to the upregulation of NLRP3 and pro-IL-1β, and a second "activation" signal (e.g., ATP, nigericin) triggers the assembly of the complex.[14]

EsA has been identified as an inhibitor of NLRP3 inflammasome activation.[1] It works by preventing the assembly of the inflammasome complex, which in turn blocks the auto-cleavage and activation of caspase-1.[17] This directly impedes the proteolytic processing of pro-IL-1β into its mature, secreted form, thereby significantly reducing the levels of this potent pyrogenic cytokine.

Other Potential Molecular Targets

In addition to these primary pathways, research suggests other potential molecular targets for EsA. These include the direct inhibition of enzymes like Cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, and Casein Kinase 2 (CK2), an enzyme implicated in inflammatory signaling.[8][18]

Quantitative Data Summary

The anti-inflammatory activity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Summary of In Vitro Anti-Inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | Measured Mediator | Concentration of EsA | Observed Effect | Reference |

| Murine Peritoneal Macrophages | LPS | TNF-α Production | >1 µmol/L | Dose-dependent decrease | [2] |

| Murine Peritoneal Macrophages | LPS | Interleukin-1 (IL-1) | 0.01 - 1.0 µmol/L | Significant inhibition | [4] |

| Murine Peritoneal Macrophages | LPS | Prostaglandin E2 (PGE2) | 3 - 12 µmol/L | Potent inhibition | [19] |

| Murine Peritoneal Macrophages | A23187 / LPS | Prostaglandin E2 (PGE2) | 10 µmol/L | Significant decrease | [3][20] |

| Rabbit Synovial Cells | A23187 / LPS | Prostaglandin E2 (PGE2) | 10 µmol/L | Significant decrease | [3][20] |

Table 2: Summary of In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Inflammatory Stimulus | Measured Outcome | Dosing Regimen of EsA | Observed Effect | Reference |

| Mice | LPS | Serum TNF-α, IL-1, IL-6 | 5, 10, 20 mg/kg (i.p.) for 7 days | Dose-dependent decrease | [21] |

| Mice | Sheep Red Blood Cells | Serum Hemolysin | 2.5 - 5 mg/kg | Marked decrease | [4] |

| Rats | Carrageenan | Paw Edema | Not specified | Potent anti-inflammatory effects | [22][23][24][25][26] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory mechanism of this compound.

In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is used to assess the effect of EsA on the production of inflammatory mediators in a macrophage cell line.[27][28][29][30]

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into 24-well or 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[27]

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL to 1 µg/mL.[27][28] A vehicle control (no LPS, no EsA) and a positive control (LPS only) must be included.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis of nitric oxide and cytokines. The remaining cells can be lysed for Western blot analysis.

Nitric Oxide (NO) Measurement (Griess Assay)

This assay quantifies nitric oxide production by measuring its stable metabolite, nitrite, in the cell culture supernatant.[31][32][33][34]

-

Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Component A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Component B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh and protect from light.[34]

-

Standard Curve: Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) in culture medium.

-

Assay: In a new 96-well plate, add 100 µL of cell culture supernatant from each experimental condition.

-

Reaction: Add 100 µL of the freshly mixed Griess Reagent to each well.[34]

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on the standard curve.

Cytokine Measurement (ELISA for TNF-α and IL-6)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine concentrations in cell culture supernatants or serum.[35][36][37][38][39]

-

Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[36]

-

Washing & Blocking: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[36]

-

Sample Incubation: Wash the plate. Add 100 µL of standards and experimental samples (supernatants) to the appropriate wells and incubate for 2 hours at room temperature.[36]

-

Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.[39]

-

Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.[35]

-

Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Measure the absorbance at 450 nm. Calculate cytokine concentrations from the standard curve.[35]

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is used to detect the levels of total and phosphorylated proteins in key signaling pathways.[40][41][42][43][44][45]

-

Cell Lysis: After treatment (a 30-minute LPS stimulation is often sufficient for phosphorylation events), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[40][45]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[43]

-

Sample Preparation: Mix lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[45]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.[41]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[43]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-IκBα) overnight at 4°C with gentle agitation.[44]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[41]

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Analyze band density relative to a loading control (e.g., GAPDH or β-actin).

In Vivo Carrageenan-Induced Paw Edema

This is a classical and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds.[22][23][24][25][26]

-

Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Allow them to acclimatize for at least one week before the experiment.

-

Grouping and Dosing: Divide animals into groups: a negative control (saline), a positive control (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of this compound. Administer the test compounds orally or via intraperitoneal injection 1 hour before the carrageenan injection.[26]

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[23]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.[22][24]

-

Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[26]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The percentage of edema inhibition can be calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

Conclusion

This compound is a potent anti-inflammatory saponin that operates through a multi-targeted mechanism. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, while also suppressing NLRP3 inflammasome activation, underscores its potential as a lead compound for the development of novel therapeutics for a wide range of inflammatory diseases.[1][8][18] The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic applications of natural compounds in inflammation. Further investigation into the pharmacokinetics and safety profile of EsA is warranted to advance its clinical translation.

References

- 1. This compound exerts anti-inflammatory activity in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on turnour necrosis factor production by mice peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of this compound on prostaglandin E(2) production from murine peritoneal macrophages and rabbit synovial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Inhibitory effects of this compound on mouse macrophages and antibody production] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Esculentoside B inhibits inflammatory response through JNK and downstream NF-κB signaling pathway in LPS-triggered murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Esculentosides: Insights into the potential health benefits, mechanisms of action and molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of this compound on production of interleukin-1, 2, and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibitory effect of this compound on prostaglandin E2 production from murine peritoneal macrophages and rabbit synovial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound suppresses breast cancer stem cell growth through stemness attenuation and apoptosis induction by blocking IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 23. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 24. inotiv.com [inotiv.com]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Nitric Oxide Griess Assay [bio-protocol.org]

- 32. mdpi.com [mdpi.com]

- 33. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 37. novamedline.com [novamedline.com]

- 38. documents.thermofisher.com [documents.thermofisher.com]

- 39. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 40. mdpi.com [mdpi.com]

- 41. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 42. Western Blot Protocol [hellobio.com]

- 43. origene.com [origene.com]

- 44. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 45. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

The Role of Esculentoside A in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentoside A (EsA), a triterpene saponin derived from the root of Phytolacca esculenta, has emerged as a promising natural compound with potent anticancer activities.[1] This technical guide provides an in-depth overview of the molecular mechanisms underlying EsA-induced apoptosis in cancer cells. We will explore the key signaling pathways modulated by EsA, present quantitative data from preclinical studies, and detail the experimental protocols used to elucidate its mode of action. This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction to this compound

This compound is a naturally occurring saponin found in plants of the Phytolacca genus, such as Phytolacca esculenta and Phytolacca americana.[2] These plants have been used in traditional medicine for their diverse bioactive properties, including anti-inflammatory, antimicrobial, and anticancer effects.[2] Recent research has focused on the potential of this compound as a chemotherapeutic agent, with studies demonstrating its ability to suppress the growth of various cancer types, including breast and colorectal cancer.[1][2] The primary mechanism of its anticancer activity appears to be the induction of programmed cell death, or apoptosis, in malignant cells.[1]

Molecular Mechanisms of this compound-Induced Apoptosis

This compound orchestrates cancer cell apoptosis through a multi-pronged approach, targeting several key signaling pathways and cellular processes.

Induction of the Mitochondrial (Intrinsic) Apoptosis Pathway

The mitochondrial pathway is a major route for the induction of apoptosis.[3][4] this compound has been shown to activate this pathway by modulating the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[1][5]

-

Upregulation of Pro-Apoptotic Proteins: EsA treatment leads to an increase in the expression of pro-apoptotic proteins such as Bax.[1] Bax translocates from the cytoplasm to the mitochondria, where it promotes mitochondrial outer membrane permeabilization (MOMP).[6]

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, EsA reduces the levels of anti-apoptotic proteins like Bcl-2.[1] The imbalance between pro- and anti-apoptotic Bcl-2 family proteins is a key trigger for apoptosis.[7]

-

Mitochondrial Disruption and Caspase Activation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[8] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[6][8] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[1][6]

Modulation of Key Signaling Pathways

This compound exerts its pro-apoptotic effects by interfering with critical signaling pathways that are often dysregulated in cancer.

-

Inhibition of the IL-6/STAT3 Pathway: In breast cancer stem cells, this compound has been shown to block the IL-6/STAT3 signaling pathway.[1] This pathway is crucial for the survival and self-renewal of cancer stem cells.[1] By downregulating the phosphorylation of STAT3, EsA inhibits the expression of downstream target genes involved in cell survival and proliferation.[1]

-

Potential Modulation of PI3K/Akt and MAPK Pathways: While direct evidence for this compound is still emerging, many natural compounds induce apoptosis by targeting the PI3K/Akt/mTOR and MAPK signaling pathways.[9][10][11] The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its inhibition can lead to apoptosis.[12][13] Similarly, the MAPK pathway plays a critical role in promoting cancer cell growth, and its modulation can trigger apoptosis.[9][14] Related compounds, such as Esculentoside H, have been shown to suppress cancer cell migration and growth by blocking the JNK1/2 and NF-κB signaling pathways, which can be interconnected with the MAPK pathway.[15]

Cell Cycle Arrest

Prior to inducing apoptosis, this compound can cause cancer cells to arrest at specific phases of the cell cycle. In human colorectal cancer cells, EsA has been observed to induce G0/G1 phase cell cycle arrest.[2] This arrest prevents the cells from progressing through the cell cycle and dividing, and can be a prelude to apoptosis.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from preclinical studies on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines

| Cell Line | IC50 (μM) |

| HT-29 | 16[2] |

| HCT-116 | 16-24[2] |

| SW620 | 16-24[2] |

Table 2: Effects of this compound on Cell Cycle Distribution and Colony Formation in HT-29 Cells

| Treatment | G1 Phase Cells (%) | Colony Formation Inhibition (%) |

| Control | 22.68[2] | - |

| This compound (16 μM) | 54.23[2] | 59 (at 24 μM)[2] |

Table 3: Modulation of Apoptotic Protein Expression by this compound in Breast Cancer Stem Cells

| Protein | Change in Expression |

| Bax | Upregulated[1] |

| Cleaved Caspase-3 | Upregulated[1] |

| Bcl-2 | Reduced[1] |

Detailed Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate the pro-apoptotic effects of this compound.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Cancer cells (e.g., HT-29, HCT-116, SW620) are seeded in 96-well plates at a density of 2 × 10^4 cells per well.[2]

-

Treatment: After cell attachment, the cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48 hours).

-

Incubation with CCK-8: 10 μL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours at 37°C.[2]

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[2]

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated using dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Cell Treatment: Cells are treated with this compound at the desired concentrations for the desired time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Cells are treated with this compound, harvested, and fixed in cold 70% ethanol overnight at 4°C.[2]

-

Staining: The fixed cells are washed with PBS and stained with a solution containing Propidium Iodide (PI) and RNase A.[2]

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[2]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-STAT3, STAT3, β-actin).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin).

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Caption: Inhibition of the IL-6/STAT3 signaling pathway by this compound.

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound's anticancer effects.

Conclusion and Future Perspectives

This compound has demonstrated significant potential as an anticancer agent by inducing apoptosis in various cancer cell types. Its ability to target multiple pathways, including the intrinsic apoptosis pathway and key survival signaling cascades like IL-6/STAT3, makes it an attractive candidate for further development. The preclinical data summarized in this guide provide a strong rationale for its continued investigation.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer is a crucial next step to translate the in vitro findings.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic drugs could lead to more effective treatment strategies with potentially lower toxicity.

-

Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent.

-

Clinical trials: Ultimately, well-designed clinical trials are needed to determine the safety and efficacy of this compound in cancer patients.[16][17]

References

- 1. This compound suppresses breast cancer stem cell growth through stemness attenuation and apoptosis induction by blocking IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mitochondrial pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound rescues granulosa cell apoptosis and folliculogenesis in mice with premature ovarian failure | Aging [aging-us.com]

- 7. mdpi.com [mdpi.com]

- 8. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Esculentoside H inhibits colon cancer cell migration and growth through suppression of MMP-9 gene expression via NF-kB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Find a Clinical Trial | Huntsman Cancer Institute | University of Utah Health [healthcare.utah.edu]

- 17. Cancer Clinical Trials [msmc.com]

Esculentoside A: A Potent Modulator of Cytokine Production in Inflammatory Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Esculentoside A (EsA), a triterpenoid saponin isolated from the roots of Phytolacca esculenta, has demonstrated significant anti-inflammatory properties by potently inhibiting the production of key pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the current understanding of EsA's effects on cytokine production, detailing the underlying molecular mechanisms involving the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways. This document summarizes quantitative data on cytokine inhibition, provides detailed experimental methodologies from key studies, and presents visual representations of the implicated signaling cascades to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key aspect of the inflammatory cascade is the production of cytokines, a broad category of small proteins that are crucial in cell signaling. While essential for host defense, dysregulated cytokine production can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.

This compound (EsA) has emerged as a promising natural compound with potent anti-inflammatory activities.[1][2] Numerous studies have highlighted its ability to suppress the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][3] This guide synthesizes the existing research to provide a detailed technical resource on the effects of EsA on cytokine production.

Quantitative Data on Cytokine Inhibition by this compound

This compound has been shown to inhibit the production of pro-inflammatory cytokines in a dose-dependent manner in various in vitro and in vivo models. The following tables summarize the key quantitative findings from the literature.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound

| Cell Type | Stimulant | Cytokine Measured | EsA Concentration (µM) | % Inhibition / Effect | Reference |

| Murine Peritoneal Macrophages | LPS | TNF-α | 1 - 10 | Significant decrease in extracellular and cell-associated TNF-α | [3] |

| Murine Peritoneal Macrophages | LPS | IL-1β | 0.01 - 1.0 | Significant inhibition of IL-1β production | [3] |

| Murine Peritoneal Macrophages | LPS | IL-6 | 0.01 - 10 | Concentration-dependent inhibition of IL-6 secretion | [3] |

| BV2 Microglia | LPS | TNF-α | Not specified | Significantly decreased production | [1] |

| BV2 Microglia | LPS | IL-1β | Not specified | Significantly decreased production | [1] |

| BV2 Microglia | LPS | IL-6 | Not specified | Significantly decreased production | [1] |

| Rat Colonic Smooth Muscle Cells | LPS | IL-6 | Not specified | Largely decreased expression | [2] |

| Rat Colonic Smooth Muscle Cells | LPS | TNF-α | Not specified | Largely decreased expression | [2] |

Table 2: In Vivo Inhibition of Pro-inflammatory Cytokines by this compound

| Animal Model | Stimulant | Cytokine Measured | EsA Dosage (mg/kg) | Route of Administration | Effect | Reference |

| Mice | LPS | TNF-α | 5, 10, 20 | Intraperitoneal | Dose-dependent decrease in serum levels | [3] |

| Mice | LPS | IL-1β | 5, 10, 20 | Intraperitoneal | Dose-dependent decrease in serum levels | [3] |

| Mice | LPS | IL-6 | 5, 10, 20 | Intraperitoneal | Dose-dependent decrease in serum levels | [3] |

| Rats (TNBS-induced colitis) | TNBS | IL-6 | Not specified | Not specified | Recovered TNBS-induced colon injury and inflammation | [2] |

| Rats (TNBS-induced colitis) | TNBS | TNF-α | Not specified | Not specified | Recovered TNBS-induced colon injury and inflammation | [2] |

Key Experimental Methodologies

This section outlines the typical experimental protocols used to investigate the effects of this compound on cytokine production.

In Vitro Lipopolysaccharide (LPS)-Stimulated Macrophage/Microglia Assay

This assay is widely used to screen for anti-inflammatory compounds.

-

Cell Culture:

-

Murine macrophage cell lines (e.g., RAW 264.7, J774A.1) or BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[4]

-

-

Experimental Procedure:

-

Cells are seeded in 24-well plates at a density of approximately 2 x 10⁵ cells/well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.

-

Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) is used for the EsA-treated groups.

-

After an incubation period of 18-24 hours, the cell culture supernatants are collected.

-

-

Cytokine Measurement:

-

Western Blot Analysis for Signaling Proteins:

-

After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, NLRP3, ASC, Caspase-1) overnight at 4°C.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

-

In Vivo LPS-Induced Endotoxemia Model

This model is used to evaluate the systemic anti-inflammatory effects of compounds.

-

Animals:

-

Male BALB/c mice (6-8 weeks old) are typically used.

-

-

Experimental Procedure:

-

Mice are randomly divided into control and treatment groups.

-

This compound is administered intraperitoneally at doses of 5, 10, or 20 mg/kg for a specified period (e.g., daily for 7 days).[3] The control group receives the vehicle.

-

On the final day of treatment, mice are challenged with an intraperitoneal injection of LPS (e.g., 20 mg/kg).

-

Blood samples are collected at various time points post-LPS injection (e.g., 1, 2, 4, 6 hours).

-

-

Cytokine Measurement:

-

Serum is separated from the blood samples by centrifugation.

-

Serum levels of TNF-α, IL-1β, and IL-6 are measured by ELISA.[3]

-

Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effects on cytokine production by modulating several key intracellular signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes.

This compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit.[2] This is achieved by preventing the phosphorylation and degradation of its inhibitory protein, IκBα.[1] The inhibition of IKK activity is a likely upstream mechanism, although direct evidence for EsA's interaction with the IKK complex requires further investigation.

References

- 1. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound could attenuate apoptosis and inflammation in TNBS-induced ulcerative colitis via inhibiting the nuclear translocation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Anti-inflammatory Effects of Esculentoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentoside A (EsA), a triterpenoid saponin isolated from the roots of Phytolacca esculenta, has demonstrated potent in vivo anti-inflammatory properties across a range of preclinical models. This technical guide provides a comprehensive overview of the in vivo anti-inflammatory effects of EsA, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols. The primary molecular mechanisms underlying EsA's anti-inflammatory activity involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This guide is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can lead to a variety of pathological conditions. This compound (EsA) has emerged as a promising natural compound with significant anti-inflammatory activity.[1][2][3] This document synthesizes the current in vivo research on EsA, focusing on its efficacy in various animal models of inflammation and its molecular targets.

Quantitative Data on Anti-inflammatory Effects of this compound

The in vivo anti-inflammatory efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings, providing data on dosages, administration routes, and the observed effects on inflammatory biomarkers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Induced Endotoxemia in Mice

| Dosage of EsA | Route of Administration | Duration of Treatment | Change in TNF-α Levels | Change in IL-1β Levels | Change in IL-6 Levels | Reference |

| 5, 10, or 20 mg/kg | Intraperitoneal (i.p.) | 7 consecutive days | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [3] |

Table 2: Protective Effects of this compound on CCl₄-Induced Acute Liver Injury in Mice

| Dosage of EsA | Route of Administration | Duration of Treatment | Effect on Serum ALT Levels | Effect on Serum AST Levels | Effect on Hepatic mRNA Expression of TNF-α, IL-1β, and IL-6 | Reference |

| Not Specified | Not Specified | Not Specified | Significantly decreased | Significantly decreased | Lowered expression | [1][2] |

Table 3: Therapeutic Effects of this compound on TNBS-Induced Ulcerative Colitis in Rats

| Dosage of EsA | Route of Administration | Duration of Treatment | Effect on Histological Score | Effect on Serum TNF-α Levels | Effect on Serum IL-6 Levels | Reference |

| 20 mg/kg | Not Specified | 10 days | Significantly reduced | Down-regulated | Down-regulated | [4] |

Key In Vivo Experimental Protocols

This section provides detailed methodologies for the key animal models used to evaluate the in vivo anti-inflammatory effects of this compound.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is used to study systemic inflammation.

-

Animals: Male ICR mice.[3]

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Experimental Groups:

-

Control group (vehicle treatment)

-

LPS group (LPS administration)

-

EsA treatment groups (various doses of EsA + LPS)

-

-

Procedure:

-

Mice are pretreated with this compound (5, 10, or 20 mg/kg, i.p.) or vehicle once daily for 7 consecutive days.[3]

-

One hour after the final EsA administration, inflammation is induced by an intraperitoneal injection of LPS.[3]

-